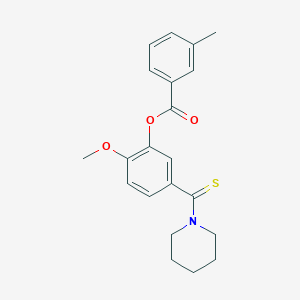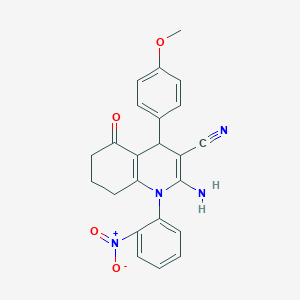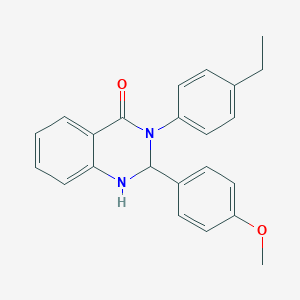
2-METHOXY-5-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 3-METHYLBENZOATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-METHOXY-5-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 3-METHYLBENZOATE is a chemical compound with the molecular formula C21H23NO3S and a molecular weight of 369.5 g/mol. This compound is known for its unique structure, which includes a methoxy group, a piperidinocarbothioyl group, and a methylbenzoate moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of 2-METHOXY-5-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 3-METHYLBENZOATE involves several steps. One common synthetic route includes the reaction of 2-methoxy-5-nitrophenol with piperidine and carbon disulfide to form the piperidinocarbothioyl intermediate. This intermediate is then reacted with 3-methylbenzoyl chloride to yield the final product. The reaction conditions typically involve the use of organic solvents such as dichloromethane or toluene, and the reactions are carried out under reflux conditions.
Análisis De Reacciones Químicas
2-METHOXY-5-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 3-METHYLBENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Aplicaciones Científicas De Investigación
2-METHOXY-5-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 3-METHYLBENZOATE is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-METHOXY-5-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 3-METHYLBENZOATE involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is thought to involve the inhibition of key enzymes involved in cellular processes.
Comparación Con Compuestos Similares
2-METHOXY-5-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 3-METHYLBENZOATE can be compared with similar compounds such as:
2-Methoxy-5-(piperidinocarbothioyl)phenyl benzoate: This compound lacks the methyl group on the benzoate moiety, which may result in different chemical and biological properties.
2-Methoxy-5-(piperidinocarbothioyl)phenyl 4-methylbenzoate: The position of the methyl group on the benzoate ring can influence the compound’s reactivity and biological activity.
2-Methoxy-5-(piperidinocarbothioyl)phenyl 3-chlorobenzoate: The presence of a chlorine atom instead of a methyl group can significantly alter the compound’s properties.
These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.
Propiedades
Fórmula molecular |
C21H23NO3S |
|---|---|
Peso molecular |
369.5g/mol |
Nombre IUPAC |
[2-methoxy-5-(piperidine-1-carbothioyl)phenyl] 3-methylbenzoate |
InChI |
InChI=1S/C21H23NO3S/c1-15-7-6-8-17(13-15)21(23)25-19-14-16(9-10-18(19)24-2)20(26)22-11-4-3-5-12-22/h6-10,13-14H,3-5,11-12H2,1-2H3 |
Clave InChI |
FJXHVXMYUKPAIL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C(=O)OC2=C(C=CC(=C2)C(=S)N3CCCCC3)OC |
SMILES canónico |
CC1=CC(=CC=C1)C(=O)OC2=C(C=CC(=C2)C(=S)N3CCCCC3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)cyclopropanecarboxamide](/img/structure/B387866.png)
![3-[2-(benzyloxy)-3,5-diiodophenyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B387867.png)
![2-[2-(benzyloxy)-3,5-diiodobenzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B387868.png)
![N-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-methylbenzamide (non-preferred name)](/img/structure/B387869.png)
![4-(4-benzylpiperidin-1-yl)-6-{(2E)-2-[3,5-diiodo-2-(prop-2-yn-1-yloxy)benzylidene]hydrazinyl}-N-(4-methoxyphenyl)-1,3,5-triazin-2-amine](/img/structure/B387871.png)


![N'-{4-chloro-3-nitrobenzylidene}-2-[5-(2-chlorophenyl)-2H-tetraazol-2-yl]acetohydrazide](/img/structure/B387875.png)
![3-[5-(4-chlorophenyl)-2-furyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B387879.png)
![2-(2,4-dichlorobenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B387881.png)
![5-AMINO-3-[(1Z)-1-CYANO-2-(3-ETHOXY-5-IODO-4-METHOXYPHENYL)ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE](/img/structure/B387883.png)
![2-[(5-{3-nitro-4-methylphenyl}-2-furyl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B387884.png)
![2,4,6-Tris[2-(trifluoromethyl)benzimidazolyl]-1,3,5-triazine](/img/structure/B387886.png)
![N-(4-IODOPHENYL)-N-{4-[4-(MORPHOLINOSULFONYL)PHENYL]-1,3-THIAZOL-2-YL}AMINE](/img/structure/B387889.png)
